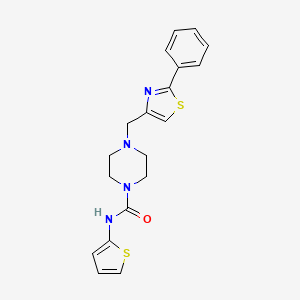

4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Description

4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core linked to a 2-phenylthiazole moiety via a methylene bridge and a thiophen-2-yl substituent. The thiazole ring contributes to aromatic stacking interactions, while the piperazine-carboxamide backbone enhances solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-N-thiophen-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS2/c24-19(21-17-7-4-12-25-17)23-10-8-22(9-11-23)13-16-14-26-18(20-16)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLYZVNCTOVZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Phenylthiazole Moiety: This can be achieved by reacting 2-aminothiazole with benzaldehyde under acidic conditions to form 2-phenylthiazole.

Attachment to Piperazine: The 2-phenylthiazole is then reacted with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound.

Introduction of the Thiophene Ring: Finally, the intermediate is reacted with thiophene-2-carboxylic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine nitrogen atoms.

Scientific Research Applications

-

Anticancer Properties :

- Recent studies have shown that derivatives of thiazole compounds exhibit significant anticancer activity. The thiazole ring is known to enhance the interaction with biological targets involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer models .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Synthesis and Derivatives

The synthesis of 4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The use of various reagents and conditions allows for the modification of its structure, leading to derivatives with enhanced or altered biological activities.

Table 1: Comparison of Biological Activities of Thiazole Derivatives

Case Studies

- Case Study on Anticancer Activity :

-

Case Study on Antimicrobial Efficacy :

- A recent investigation assessed the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a lead compound for antibiotic development .

- Case Study on Anti-inflammatory Mechanism :

Mechanism of Action

The mechanism of action of 4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a piperazine-carboxamide scaffold with numerous derivatives reported in the literature. Key structural differences lie in the substituents attached to the piperazine and aryl groups:

Key Observations :

- Thiazole vs. Quinazolinone: Replacement of the 4-oxoquinazolinone group (A13, A31) with a 2-phenylthiazole (target compound) may enhance metabolic stability due to reduced susceptibility to hydrolysis .

- Thiophen-2-yl vs.

Physicochemical Properties

Melting points, solubility, and spectroscopic data for analogs provide benchmarks for the target compound:

Analysis :

- Higher melting points (e.g., A13, A35) correlate with strong intermolecular interactions from halogenated or bulky substituents. The target compound’s thiophene and phenylthiazole groups may reduce crystallinity, lowering its melting point compared to A13/A33.

- ESI-MS data for analogs (e.g., m/z 517.2 for A13) confirm molecular weight accuracy, suggesting similar validation methods apply to the target compound .

Biological Activity

The compound 4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including a piperazine ring, a thiazole moiety, and a thiophene substituent. These components are known for their diverse biological activities, making this compound a candidate for further pharmacological exploration.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 384.5 g/mol. The structure includes:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity and biological activity.

- Thiophene Substituent : A five-membered aromatic ring containing sulfur, enhancing the compound's lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiazole ring via condensation reactions.

- Introduction of the phenyl group through Friedel-Crafts acylation.

- Cyclization to form the piperazine core.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

Anticancer Activity

Studies have shown that derivatives of thiazole and piperazine can possess significant anticancer properties. For example, compounds similar to 4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide have been evaluated against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. Specific findings include:

- IC50 Values : In vitro studies reported IC50 values less than 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (hepatocellular carcinoma) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | <10 |

| Compound B | Hep-G2 | <10 |

| Compound C | SKNMC | <10 |

Antimicrobial Activity

Compounds containing thiazole and piperazine structures have also been noted for their antimicrobial properties. In particular, studies have highlighted their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticonvulsant Properties

Research into thiazole derivatives has revealed significant anticonvulsant activity. For instance, certain thiazole-bearing compounds demonstrated effective seizure control in animal models with median effective doses lower than standard medications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the thiazole or piperazine rings can enhance potency and selectivity against biological targets. For example:

- Substitutions on the phenyl or thiophene rings can significantly affect the anticancer efficacy and selectivity towards different cancer cell lines.

Case Studies

- Anticancer Studies : A series of phenylthiazole derivatives were synthesized and tested against various cancer cell lines, revealing that specific substitutions led to improved cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Studies : Thiazole-containing compounds were evaluated for their antibacterial properties, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the optimal synthetic routes for 4-((2-phenylthiazol-4-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and alkylation. For example, thiazole intermediates are often prepared by refluxing hydrazides with phenylisothiocyanate in ethanol, followed by Mannich base formation using formaldehyde and secondary amines . Yield optimization requires precise stoichiometric ratios (e.g., 70 mmol hydrazide to 70 mmol isothiocyanate) and solvent selection (e.g., ethanol for reflux, DMF for cyclization). Contradictions in yield (e.g., 6% vs. 75% in similar syntheses) may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable?

- Methodological Answer : 1H/13C NMR and ESI-MS are critical for confirming the thiazole and piperazine moieties. Key NMR signals include:

- Piperazine protons: δ 2.5–3.5 ppm (multiplet) .

- Thiophene aromatic protons: δ 7.1–7.3 ppm .

Discrepancies in spectral data (e.g., unexpected splitting) may indicate tautomerism or impurities, necessitating HPLC purity analysis (>98% preferred) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of piperazine-thiazole hybrids?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity (e.g., IC50 variability) often stem from assay conditions. For example:

- Antimicrobial assays : Use standardized MIC protocols (e.g., CLSI guidelines) with controls like ciprofloxacin .

- Cytotoxicity : Compare results across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

Structural analogs with electron-withdrawing groups (e.g., -CF3) on the phenyl ring show enhanced activity due to improved membrane permeability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like acetylcholinesterase (for Alzheimer’s applications) identifies critical interactions:

Q. What mechanistic insights explain the dual activity (e.g., antiviral and anti-inflammatory) of this compound?

- Methodological Answer : The thiazole-piperazine scaffold may modulate multiple pathways:

- NF-κB inhibition : Reduces pro-inflammatory cytokines (e.g., TNF-α) via IκB kinase blockade .

- Viral protease inhibition : Thiophene interactions disrupt substrate binding in SARS-CoV-2 Mpro (molecular dynamics simulations recommended) .

Validate using Western blotting (phospho-IκBα levels) and enzyme inhibition assays (e.g., fluorogenic protease substrates) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.